(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid
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Overview
Description
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom attached to an adamantane structure The adamantane core is a tricyclic hydrocarbon known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid typically involves the introduction of a fluorine atom into the adamantane structure followed by the formation of the propanoic acid moiety. One common method is the fluorination of 1-adamantyl derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere and a polar aprotic solvent like acetonitrile to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques, such as photochemical or electrochemical fluorination, can enhance the efficiency and selectivity of the fluorination step. Additionally, the integration of automated synthesis platforms can streamline the production process, reducing costs and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a molecular probe in studying biological processes due to its unique structural features.
Medicine: Explored for its potential as a drug candidate, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with enhanced properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its efficacy. The adamantane core provides a rigid framework that can improve the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-Chloro-1-adamantyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(3-Bromo-1-adamantyl)propanoic acid: Contains a bromine atom, offering different reactivity and properties.
(2R)-2-(3-Hydroxy-1-adamantyl)propanoic acid: Features a hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
Uniqueness
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability and lipophilicity. These characteristics make it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)/t8-,9?,10?,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOIRHLDSXLHI-UTUNZMJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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